molecular formula C11H10BrNO2 B2629445 5-bromo-7-ethyl-1H-indole-2-carboxylic Acid CAS No. 383132-33-0

5-bromo-7-ethyl-1H-indole-2-carboxylic Acid

Cat. No.: B2629445
CAS No.: 383132-33-0
M. Wt: 268.11
InChI Key: FQEFSQKQROBLDB-UHFFFAOYSA-N
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Description

5-bromo-7-ethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-ethyl-1H-indole-2-carboxylic acid typically involves the bromination of an indole precursor followed by carboxylation. One common method involves the use of palladium-catalyzed reactions. For instance, a Schlenk reaction tube can be used to combine 69 mg of p-bromoaniline, 9 mg of palladium acetate, and 80 mg of molecular sieves. This mixture is then reacted with 93 mg of ethyl 2-oxoacetate, 96 mg of acetic acid, and 2 mL of dimethyl sulfoxide at 70°C for 18 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-ethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organometallic Reagents: For substitution reactions.

    Oxidizing and Reducing Agents: For modifying the indole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

5-bromo-7-ethyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-ethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-2-carboxylic acid
  • 7-ethyl-1H-indole-2-carboxylic acid
  • 5-bromo-7-methyl-1H-indole-2-carboxylic acid

Uniqueness

5-bromo-7-ethyl-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and ethyl groups on the indole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

5-bromo-7-ethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-6-3-8(12)4-7-5-9(11(14)15)13-10(6)7/h3-5,13H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEFSQKQROBLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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